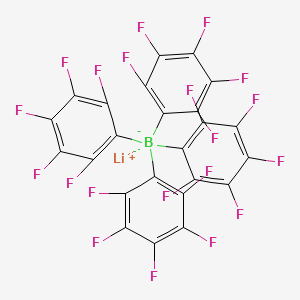
2-Fluoroethanimidamide hydrochloride
Vue d'ensemble
Description
2-Fluoroethanimidamide hydrochloride is a chemical compound with the molecular formula C2H6ClFN2 . It has gained attention in the scientific community for its potential applications in various fields.
Molecular Structure Analysis
The linear formula of 2-Fluoroethanimidamide hydrochloride is C2H5FN2.ClH . The InChI code is 1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H,4-5H2;1H and the InChI key is GMAODHKNGUQVGO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoroethanimidamide hydrochloride is a solid at room temperature . It has a molecular weight of 112.53 .Applications De Recherche Scientifique
Fluorinated Compounds in Biomedical Applications
Fluoropolymers and fluorinated compounds have gained attention in biomedical fields due to their unique properties such as hydrophobicity, chemical stability, and bio-inertness. They have been utilized in various applications including gene delivery, drug delivery, imaging, photodynamic therapy, and tissue engineering. The synthesis and application of fluorinated compounds often involve intricate chemical processes and have been explored for their potential in enhancing the performance of biomedical materials (Lv & Cheng, 2021).
Transition-Metal-Free Synthesis Techniques
In the realm of organic synthesis, methods that do not require transition metals are of significant interest due to their environmental and economic benefits. For instance, an efficient catalyst-free method has been developed for synthesizing 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, using inexpensive acetamidine hydrochloride as the ammonia source. This approach highlights the potential for high-yield, chemoselective synthesis with wide substrate adaptability, which could be relevant for synthesizing or modifying compounds like 2-Fluoroethanimidamide hydrochloride (Li et al., 2018).
Practical Synthesis of Fluorinated Thiazole Derivatives
The synthesis of fluorinated thiazole derivatives, such as 2-amino-5-fluorothiazole hydrochloride, has been reported with practical applications in mind. This synthesis involves a series of reactions that yield the target compound efficiently and without the need for chromatographic purification, demonstrating the feasibility of large-scale production. Such methodologies can be pivotal for the synthesis and application of related fluorinated compounds in various scientific research domains (Briner et al., 2006).
Propriétés
IUPAC Name |
2-fluoroethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWDHVXNWKIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)








![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)

